molecular formula C24H23N3O4 B557457 Fmoc-L-his-oall CAS No. 220932-33-2

Fmoc-L-his-oall

Cat. No.: B557457
CAS No.: 220932-33-2
M. Wt: 417,47 g/mole
InChI Key: SDJWDDVYGPTKBQ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-histidine allyl ester: is a derivative of the amino acid histidine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and an allyl ester group at the C-terminus. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise construction of peptides on a solid support. The allyl ester group can be selectively removed under mild conditions, making it a versatile tool in the synthesis of complex peptides and proteins .

Mechanism of Action

Target of Action

The primary target of Fmoc-L-his-oall is the Nα-amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the Nα-amino group, which is a crucial step in the chemical formation of the peptide bond .

Mode of Action

This compound operates by protecting the Nα-amino group of an amino acid during the peptide synthesis process . This protection is necessary for the activation of the carboxyl group of an amino acid, which is a key step in the formation of the peptide bond . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The use of this compound is integral to the chemical synthesis of peptides , particularly in the method known as solid-phase peptide synthesis (SPPS) . This process involves the step-by-step assembly of the peptide chain, with each amino acid added one at a time. The Fmoc group allows for the rapid and efficient synthesis of peptides, including those of significant size and complexity .

Pharmacokinetics

It’s worth noting that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid .

Result of Action

The use of this compound results in the successful synthesis of peptides . By protecting the Nα-amino group, this compound allows for the efficient formation of peptide bonds, enabling the creation of complex peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group is achieved with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The stability of the Fmoc group to various treatments also contributes to its efficacy in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-histidine allyl ester typically involves the following steps:

    Protection of the amino group: The amino group of L-histidine is protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

    Esterification: The carboxyl group of the Fmoc-protected histidine is then esterified with allyl alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: In an industrial setting, the production of Fmoc-L-histidine allyl ester follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-histidine allyl ester undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Ester hydrolysis: Cleavage of the allyl ester group using palladium catalysts in the presence of a nucleophile like morpholine.

Common Reagents and Conditions:

    Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

    Ester hydrolysis: Palladium(0) catalysts in the presence of morpholine or other nucleophiles.

Major Products:

Scientific Research Applications

Chemistry: Fmoc-L-histidine allyl ester is widely used in the synthesis of peptides and proteins. Its protecting groups allow for selective deprotection and modification, facilitating the construction of complex peptide sequences.

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptide-based inhibitors and probes.

Medicine: Fmoc-L-histidine allyl ester is utilized in the development of peptide-based therapeutics. Its ability to be selectively deprotected makes it valuable in the synthesis of drug candidates with specific functional groups.

Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale synthesis of peptides and proteins for therapeutic and diagnostic applications .

Comparison with Similar Compounds

    Fmoc-L-histidine (trityl): Similar to Fmoc-L-histidine allyl ester but with a trityl protecting group instead of an allyl ester.

    Fmoc-L-histidine (Boc): Uses a tert-butyloxycarbonyl (Boc) group for protection.

    Fmoc-L-histidine (OtBu): Contains a tert-butyl ester group for protection.

Uniqueness: Fmoc-L-histidine allyl ester is unique due to its combination of Fmoc and allyl ester protecting groups. This allows for selective deprotection under mild conditions, making it highly versatile in peptide synthesis. The allyl ester group can be removed without affecting other protecting groups, providing greater control over the synthesis process .

Properties

IUPAC Name

prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-imidazol-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c1-2-11-30-23(28)22(12-16-13-25-15-26-16)27-24(29)31-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,13,15,21-22H,1,11-12,14H2,(H,25,26)(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJWDDVYGPTKBQ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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